Hoe 263
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Overview
Description
Hoe 263 is a compound known for its calcium channel antagonistic activity. It has been studied for its ability to inhibit the contraction of potassium-depolarized pulmonary arteries and its effectiveness in various pharmacological applications .
Preparation Methods
The synthesis of Hoe 263 involves several steps:
Formation of Schiff Base: Ethanolamine reacts with m-methoxyphenylacetone to form a Schiff base.
Reduction: The Schiff base is reduced using hydrogen over palladium on carbon to yield a secondary amine.
Methylation: The secondary amine is methylated using formaldehyde and formic acid.
Chlorination: The resulting compound is treated with thionyl chloride to form a 2-chloroethyl derivative.
Chemical Reactions Analysis
Hoe 263 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using hydrogen over palladium on carbon.
Substitution: It undergoes substitution reactions, such as chlorination with thionyl chloride.
Scientific Research Applications
Hoe 263 has been extensively studied for its pharmacological properties:
Calcium Channel Antagonist: It inhibits calcium uptake in potassium-depolarized pulmonary arteries more effectively than other known calcium channel blockers like verapamil and prenylamine.
Cardiovascular Research: It has been used to study the contraction of heart atrium and papillary muscles.
Pharmacological Studies: This compound has been compared with other calcium antagonists in various binding tests and has shown significant activity.
Mechanism of Action
Hoe 263 exerts its effects by inhibiting calcium uptake in smooth muscle cells. It binds to calcium channels, preventing calcium ions from entering the cells, which leads to relaxation of the muscles. This mechanism is similar to that of other calcium channel blockers like verapamil .
Comparison with Similar Compounds
Hoe 263 is compared with other calcium channel blockers such as:
Verapamil: this compound is slightly more effective in inhibiting calcium uptake in certain tissues.
Prenylamine: This compound shows similar or better activity in various pharmacological tests.
Similar compounds include:
- Verapamil
- Prenylamine
- Nitrendipine
This compound stands out due to its unique synthesis route and its effectiveness in specific pharmacological applications.
Properties
CAS No. |
32847-88-4 |
---|---|
Molecular Formula |
C26H32ClNO2 |
Molecular Weight |
426 g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)-1-(3-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C26H31NO2.ClH/c1-21(19-22-11-10-16-25(20-22)28-3)27(2)17-18-29-26(23-12-6-4-7-13-23)24-14-8-5-9-15-24;/h4-16,20-21,26H,17-19H2,1-3H3;1H |
InChI Key |
BIFHZGVJYAZJRD-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
HOE 263 HOE-263 N-(2-benzhydryloxy)ethyl-N-methyl-(1-ethyl-2-(3-methoxyphenyl)ethyl)amine |
Origin of Product |
United States |
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